3,5-Dichloro-2-nitrobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-dichloro-2-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO4/c8-3-1-4(7(11)12)6(10(13)14)5(9)2-3/h1-2H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMJMYZOEGSMDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)[N+](=O)[O-])Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30410219 | |
| Record name | 3,5-dichloro-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30410219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23082-45-3 | |
| Record name | 3,5-dichloro-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30410219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Derivatization Chemistry of 3,5 Dichloro 2 Nitrobenzoic Acid
Chemical Transformations Involving the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for a variety of chemical modifications, including the formation of esters, amides, acyl halides, and anhydrides.
Esterification and Amidation Reactions
Esterification of carboxylic acids is a fundamental reaction in organic chemistry. In the case of nitro-substituted benzoic acids like 3,5-dichloro-2-nitrobenzoic acid, Fischer esterification is a common method. This typically involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. google.comtruman.edu The reaction is an equilibrium process, and to drive it towards the product side, it is crucial that the starting carboxylic acid is completely dry, as the presence of water can reverse the reaction. truman.edu For instance, the esterification of 3-nitrobenzoic acid with methanol (B129727) is facilitated by concentrated sulfuric acid and heat. truman.edu Similarly, glycerol (B35011) esters of nitrobenzoic acids can be prepared by heating the nitrobenzoic acid and glycerol with an acid catalyst and an entraining liquid to remove the water formed during the reaction. google.com
Amidation reactions provide another avenue for derivatizing the carboxylic acid group. A direct amidation process has been developed to synthesize N-aryl amides from nitroarenes and carboxylic acids. acs.org This method involves the in situ activation of the carboxylic acid to an acyloxyphosphonium salt, which then reacts with the amine. acs.org Another approach involves the use of triphenylphosphine (B44618) and N-chlorophthalimide to generate reactive phosphonium (B103445) species in situ, which then activate the carboxylic acid for amidation with primary and secondary amines. acs.org
Table 1: Examples of Esterification and Amidation Reactions
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type |
|---|---|---|---|
| 3-Nitrobenzoic acid | Methanol | H₂SO₄ | Methyl Ester truman.edu |
| Nitrobenzoic acid | Glycerol | Acid Catalyst | Glycerol Ester google.com |
| Carboxylic Acid | Nitroarene | - | N-Aryl Amide acs.org |
| Carboxylic Acid | Amine | PPh₃/N-chlorophthalimide | Amide acs.org |
Formation of Acyl Halides and Anhydrides
The conversion of carboxylic acids to acyl halides is a key transformation that activates the carboxyl group for further reactions. wikipedia.org Common reagents for this purpose include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃). chemguide.co.uk Thionyl chloride reacts with carboxylic acids to produce the corresponding acyl chloride, with the byproducts being sulfur dioxide and hydrogen chloride gases, which simplifies purification. chemguide.co.uk Phosphorus pentachloride also reacts with carboxylic acids to form acyl chlorides, along with phosphorus oxychloride and hydrogen chloride. chemguide.co.uk
Acyl halides are highly reactive intermediates that can be readily converted to a variety of other functional groups. libretexts.org For example, they react with water to yield carboxylic acids, with alcohols to form esters, and with ammonia (B1221849) or amines to produce amides. libretexts.org
Reactions of the Nitro Group
The nitro group on the aromatic ring is a versatile functional group that can undergo reduction to an amino group, which can then be further transformed. The electron-withdrawing nature of the nitro group also plays a crucial role in activating the aromatic ring for certain substitution reactions.
Reduction to Amino Derivatives and Subsequent Transformations (e.g., Diazotization)
The reduction of aromatic nitro compounds to their corresponding anilines is a widely used reaction in organic synthesis. wikipedia.orgmasterorganicchemistry.com Several methods are available to achieve this transformation, including:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is a common and effective method. masterorganicchemistry.comcommonorganicchemistry.com
Metal-Acid Systems: Metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are also frequently employed. masterorganicchemistry.comcommonorganicchemistry.com
Other Reagents: Tin(II) chloride (SnCl₂) provides a milder method for reducing nitro groups. commonorganicchemistry.com
The resulting amino group is a powerful directing group in electrophilic aromatic substitution and can undergo a variety of further transformations. masterorganicchemistry.com One of the most important reactions of aromatic amines is diazotization. This involves treating the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. organic-chemistry.org These diazonium salts are valuable intermediates that can be used in Sandmeyer reactions to introduce a variety of substituents, such as halogens, cyano groups, and hydroxyl groups, onto the aromatic ring. scirp.org For example, 2-aminobenzoic acid can be converted to salicylic (B10762653) acid via a diazotization reaction followed by hydrolysis. scirp.org
Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent | Conditions | Product |
|---|---|---|
| H₂ / Pd/C | - | Amine commonorganicchemistry.com |
| H₂ / Raney Nickel | - | Amine commonorganicchemistry.com |
| Fe / Acid | - | Amine masterorganicchemistry.comcommonorganicchemistry.com |
| Sn / Acid | - | Amine masterorganicchemistry.com |
| Zn / Acid | - | Amine masterorganicchemistry.comcommonorganicchemistry.com |
| SnCl₂ | Mild | Amine commonorganicchemistry.com |
Nucleophilic Aromatic Substitution Enhanced by the Nitro Group
The presence of a strong electron-withdrawing group, such as a nitro group, in the ortho or para position to a leaving group significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNA). libretexts.orglibretexts.org This reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The negative charge is stabilized by the electron-withdrawing nitro group through resonance. libretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org
This enhanced reactivity allows for the displacement of halides by various nucleophiles, such as amines, alkoxides, and hydroxides. libretexts.orgyoutube.com For example, 1-chloro-2,4-dinitrobenzene (B32670) readily reacts with dimethylamine (B145610) at room temperature, a reaction that does not occur with chlorobenzene (B131634) under the same conditions. libretexts.org
Electrophilic and Nucleophilic Aromatic Substitutions on the Dichloro-Nitrobenzoic Acid Core
The substitution pattern of this compound, with its combination of electron-withdrawing (nitro and chloro) and a deactivating but ortho, para-directing (in the absence of stronger directors) carboxylic acid group, presents a complex scenario for further aromatic substitution reactions. While the strong deactivation of the ring by the nitro and chloro groups makes electrophilic aromatic substitution challenging, nucleophilic aromatic substitution is a more plausible pathway, particularly for the displacement of the chlorine atoms, activated by the ortho nitro group. libretexts.orglibretexts.org
Positional Selectivity and Directing Effects of Substituents
The reactivity and positional selectivity of this compound in aromatic functionalization reactions are governed by the electronic properties of its three substituents: two chloro groups, a nitro group, and a carboxylic acid group. These groups are all electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution, making such reactions slower than in benzene (B151609). libretexts.org
The directing effects of these substituents determine the position of attack for an incoming electrophile.
Nitro Group (-NO₂): The nitro group is a powerful deactivating group and a meta-director. It strongly withdraws electron density from the aromatic ring through both inductive and resonance effects, particularly from the ortho and para positions. This leaves the meta positions as the least deactivated and therefore the most favorable sites for electrophilic attack. masterorganicchemistry.comyoutube.com
Chloro Groups (-Cl): Halogens like chlorine are deactivating groups due to their inductive electron withdrawal. However, they are ortho-, para-directors because they can donate a lone pair of electrons through resonance, which stabilizes the intermediate carbocation formed during electrophilic attack at these positions. libretexts.orgmsu.edu
Carboxylic Acid Group (-COOH): The carboxylic acid group is also a deactivating, meta-directing substituent due to its electron-withdrawing nature.
In this compound, the positions on the aromatic ring are influenced by these competing effects. The nitro group at position 2 and the carboxylic acid at position 1 strongly deactivate the ring. The chloro groups at positions 3 and 5 also contribute to this deactivation. The combined effect of these electron-withdrawing groups makes electrophilic aromatic substitution on this molecule challenging. msu.edu
Conversely, the presence of multiple electron-withdrawing groups, particularly the nitro group ortho and para to the chlorine atoms, can enhance the rate of nucleophilic aromatic substitution. msu.edu In this mechanism, a nucleophile attacks the ring, and a halide ion is subsequently lost from the intermediate. The electron-withdrawing groups help to stabilize the negative charge of this intermediate. msu.edu
Mechanistic Studies of Aromatic Functionalization
Mechanistic studies on the aromatic functionalization of substituted nitrobenzenes provide insight into the probable reaction pathways for this compound.
For electrophilic aromatic substitution , such as nitration, the reaction proceeds through the formation of a highly reactive electrophile (e.g., the nitronium ion, NO₂⁺, from a mixture of nitric and sulfuric acids). masterorganicchemistry.com The aromatic ring's π-electrons attack the electrophile, forming a carbocation intermediate known as a sigma complex or arenium ion. This step is typically the rate-determining step. masterorganicchemistry.comyoutube.com A weak base then removes a proton from the carbon atom that formed the new bond, restoring the ring's aromaticity. masterorganicchemistry.com For this compound, the strong deactivation of the ring means that harsh reaction conditions would be necessary to achieve further electrophilic substitution.
For nucleophilic aromatic substitution , the mechanism involves the initial addition of a nucleophile to the aromatic ring, forming a negatively charged intermediate (a Meisenheimer complex). msu.edu This is followed by the departure of a leaving group, in this case, a chloride ion. The presence of strongly electron-withdrawing groups, like the nitro group, is crucial as they stabilize the negative charge of the intermediate through resonance, thereby facilitating the reaction. msu.edu The positions ortho and para to the nitro group are particularly activated for this type of reaction.
The carboxylic acid group can be derivatized through various reactions. For instance, the formation of amides can be achieved by reacting the carboxylic acid with an amine, often in the presence of a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). acs.org More modern reagents like diethylaminosulfur trifluoride (DAST) have also been shown to facilitate amide bond formation under mild conditions. acs.orgacs.org The mechanism of these reactions typically involves the activation of the carboxylic acid to form a more reactive intermediate, which is then susceptible to nucleophilic attack by the amine.
Coordination Chemistry and Ligand Properties
This compound as a Ligand in Metal Complexes
This compound, or more specifically its conjugate base, 3,5-dichloro-2-nitrobenzoate, can act as a versatile ligand in the formation of coordination complexes with various metal ions. nih.govmdpi.com The primary coordination site is the carboxylate group (-COO⁻), which can bind to metal centers in several modes. mdpi.com These include:
Monodentate: One of the carboxylate oxygen atoms binds to a single metal ion.
Bidentate: Both oxygen atoms of the carboxylate group bind to the same metal ion, forming a chelate ring.
Bridging: The carboxylate group links two different metal ions.
While the carboxylate group is the most common binding site, the nitro group can also participate in coordination, although this is less frequent, particularly with 3d transition metals. mdpi.com The involvement of the nitro group's oxygen atoms can lead to the formation of polymeric structures. mdpi.com The versatility in coordination modes allows this ligand to be used in the construction of diverse molecular architectures, including molecular systems and coordination polymers. nih.govmdpi.com
Influence of Substituents on Coordination Modes and Electronic Properties
The substituents on the aromatic ring—the two chloro groups and the nitro group—have a significant influence on the coordination behavior and electronic properties of the resulting metal complexes.
The strong electron-withdrawing nature of the nitro and chloro groups affects the electronic structure of the ligand. mdpi.com Specifically, the inductive effect and resonance of the electropositive nitrogen in the nitro group reduce the electron availability on the nitro group's oxygen atoms. mdpi.com This makes the carboxylate oxygens, whose electrons are more localized and available, the preferred sites for coordination, especially with 3d and lanthanide elements. mdpi.com
The electronic effects of the substituents can also impact the properties of the final complex. For example, in some complexes with related nitrobenzoate ligands, the non-emissive nature of the free ligand can be altered upon coordination, leading to photoluminescence due to ligand-to-ligand charge transfer, which is facilitated by the rigid structure of the complex. mdpi.com
Advanced Characterization Techniques and Spectroscopic Analysis
Spectroscopic Elucidation of Molecular Structure
Spectroscopy is a cornerstone in the structural analysis of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) offer complementary information to piece together the molecular puzzle of 3,5-Dichloro-2-nitrobenzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would provide definitive evidence for its substitution pattern.
In the ¹H NMR spectrum, the two aromatic protons would be expected to appear as distinct signals in the downfield region, likely between 7.5 and 8.5 ppm. This significant deshielding is a direct consequence of the cumulative electron-withdrawing effects of the two chlorine atoms and the ortho-nitro group, which reduce the electron density around the aromatic ring. The splitting pattern of these signals would reveal the coupling between the two remaining protons on the ring, confirming their relative positions.
The ¹³C NMR spectrum would complement this information by showing distinct signals for each of the seven carbon atoms in the molecule, including the carboxyl carbon, the two chlorinated carbons, the nitro-substituted carbon, and the two carbons bearing hydrogen atoms. The chemical shifts would be indicative of the electronic environment of each carbon atom.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity |
| Aromatic-H | 7.5 - 8.5 | Doublet, Doublet |
| Carboxyl-C | 165 - 175 | Singlet |
| Aromatic-C | 120 - 150 | Multiple signals |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. These methods detect the characteristic vibrations of specific bonds.
The IR spectrum of this compound is expected to be dominated by several key absorption bands. The carboxylic acid group would produce a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a sharp, strong C=O (carbonyl) stretching band between 1670 and 1700 cm⁻¹. The presence of the nitro group is confirmed by two prominent absorptions: an asymmetric stretching vibration around 1520-1560 cm⁻¹ and a symmetric stretch near 1340-1380 cm⁻¹.
Raman spectroscopy provides complementary data. It is particularly sensitive to non-polar, symmetric vibrations. A characteristic aromatic ring breathing mode, anticipated between 1000-1100 cm⁻¹, would confirm the integrity of the benzene (B151609) ring. Furthermore, the symmetric N-O stretch of the nitro group and the C-Cl stretching vibrations would also be readily observable in the Raman spectrum, providing a comprehensive vibrational profile of the molecule.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak |
| Carboxylic Acid | C=O stretch | 1670-1700 (strong) | Moderate |
| Nitro Group | Asymmetric N-O stretch | 1520-1560 (strong) | Weak |
| Nitro Group | Symmetric N-O stretch | 1340-1380 (strong) | Strong |
| Aromatic Ring | Ring breathing | Weak | 1000-1100 (strong) |
| Carbon-Chlorine | C-Cl stretch | 600-800 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) would appear at an m/z (mass-to-charge ratio) corresponding to its molecular weight of approximately 236 g/mol . The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺, [M+2]⁺, [M+4]⁺) with a distinctive intensity ratio, confirming the presence of two chlorine atoms.
Common fragmentation pathways for nitrobenzoic acids would include the loss of small neutral molecules. Expected fragmentation would involve the loss of the nitro group (-NO₂, 46 Da), the carboxylic group (-COOH, 45 Da), and chlorine atoms (-Cl, 35/37 Da), leading to a series of fragment ions that can be used to piece together the molecular structure.
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods reveal molecular connectivity, X-ray crystallography provides the definitive three-dimensional structure of a compound in its crystalline solid state, detailing precise bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound is not publicly available, analysis of related chloronitrobenzoic acid derivatives allows for an informed prediction of its solid-state characteristics.
Crystal Packing and Intermolecular Interactions
The crystal structure of this compound would be heavily influenced by strong intermolecular hydrogen bonds formed by the carboxylic acid groups. It is highly probable that the molecules would form centrosymmetric dimers in the solid state, with two carboxylic acid groups linking together via a pair of O-H···O hydrogen bonds.
Conformation Analysis of the Carboxylic Acid and Nitro Groups
A key structural feature of this compound is the ortho positioning of the bulky carboxylic acid and nitro groups. Significant steric hindrance between these two substituents would likely force them to twist out of the plane of the benzene ring. X-ray analysis would precisely measure the dihedral angles between the plane of the functional groups and the plane of the aromatic ring. This deviation from planarity has significant implications for the molecule's electronic properties and reactivity. The conformation adopted in the solid state represents the lowest energy arrangement that balances the stabilizing effects of conjugation with the destabilizing effects of steric repulsion.
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatographic techniques are indispensable in the synthesis and analysis of this compound, providing critical information on reaction progress, product purity, and the presence of any by-products. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique widely used to monitor the progress of chemical reactions. rsc.orglibretexts.org In the synthesis of substituted nitrobenzoic acids, TLC allows a chemist to qualitatively track the consumption of starting materials and the formation of the desired product. google.com While specific TLC data for this compound is not extensively published, the methodology is standard and its application has been noted for the purity assessment of the closely related isomer, 2,5-dichloro-3-nitrobenzoic acid. google.com
The process involves spotting a small aliquot of the reaction mixture onto a TLC plate alongside spots of the pure starting material(s) and sometimes a "co-spot" containing both the reaction mixture and the starting material. libretexts.org The plate is then developed in a chamber with an appropriate solvent system (mobile phase). As the solvent moves up the plate by capillary action, the components of the mixture travel at different rates depending on their polarity and affinity for the stationary phase (typically silica (B1680970) gel). rsc.org
The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared from the lane of the reaction mixture. libretexts.org The appearance of a new spot, corresponding to the product, is also observed. Visualization of the spots is often achieved using a UV lamp, as aromatic compounds like nitrobenzoic acids are typically UV-active. rsc.org Alternatively, staining with reagents like iodine can be used. rsc.org
Table 1: Representative TLC System for Reaction Monitoring
| Parameter | Description |
| Stationary Phase | Silica gel 60 F₂₅₄ pre-coated aluminum plates |
| Mobile Phase (Eluent) | A mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or ethanol). The ratio is optimized to achieve good separation (Rf values between 0.2 and 0.8). A common starting point could be Toluene (B28343)/Ethanol 9:1 (v/v). sigmaaldrich.com |
| Application | Microcapillary spotting of starting material, reaction mixture, and co-spot about 1 cm from the bottom of the plate. rsc.org |
| Development | In a sealed chamber saturated with the mobile phase vapor until the solvent front is near the top of the plate. |
| Visualization | Under UV light (254 nm) to observe dark spots where UV-active compounds quench the plate's fluorescence. sigmaaldrich.com |
| Analysis | The retention factor (Rf) for each spot is calculated. The disappearance of the starting material's spot in the reaction mixture lane indicates reaction completion. youtube.com |
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds in a mixture. It is the method of choice for determining the purity of this compound with high accuracy. Method development focuses on selecting the optimal column, mobile phase, and detection parameters to achieve a sharp, symmetrical peak for the target compound, well-resolved from any impurities.
For polar aromatic compounds like dichloronitrobenzoic acids, reversed-phase HPLC (RP-HPLC) is the most common approach. In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent mixture.
A developed HPLC method for the related isomer 2,5-Dichloro-3-nitrobenzoic acid utilizes a reverse phase column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid. sielc.com The acid is added to the mobile phase to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. The principles of this method are directly applicable to the analysis of this compound.
Table 2: Typical HPLC Method Parameters for Dichloronitrobenzoic Acid Analysis
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 150 x 3.0 mm, 3 µm particle size). nih.gov |
| Mobile Phase | A gradient or isocratic mixture of Acetonitrile (ACN) and water. sielc.com |
| Acid Modifier | 0.1% (v/v) Trifluoroacetic acid (TFA) or Phosphoric Acid in the mobile phase. sielc.comnih.gov |
| Flow Rate | 0.35 - 1.0 mL/min. |
| Detection | UV-Vis detector set at a wavelength of maximum absorbance (e.g., 200-260 nm). nih.govresearchgate.net |
| Injection Volume | 5 - 20 µL. |
| Column Temperature | Ambient or controlled (e.g., 25-40 °C). |
This type of HPLC method can be validated according to ICH guidelines for specificity, linearity, accuracy, and precision to ensure it is suitable for quality control purposes. amazonaws.com Furthermore, such methods are often scalable and can be adapted for preparative chromatography to isolate and purify the compound. sielc.com
Gas Chromatography (GC) is an analytical technique used to separate and analyze compounds that can be vaporized without decomposition. It is particularly useful for identifying volatile by-products, residual solvents, or unreacted volatile starting materials in the final this compound product. When coupled with a Mass Spectrometer (GC-MS), it provides definitive identification of these trace impurities. researchgate.net
The synthesis of dichloronitrobenzoic acids can sometimes yield isomeric by-products. For instance, the nitration of 2,5-dichlorobenzoic acid is known to produce an unwanted 6-nitro isomer in addition to the desired 3-nitro product. google.com GC-MS is an ideal technique to separate and identify such closely related isomers, which may be difficult to resolve by other means.
For analysis, the non-volatile this compound may require derivatization (e.g., esterification to its methyl ester) to increase its volatility. However, GC is most effective for analyzing more volatile impurities present alongside the main product. The sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). Separation is achieved based on the compounds' boiling points and interactions with the stationary phase.
Table 3: General GC-MS Parameters for Impurity Profiling
| Parameter | Description |
| Column | Capillary GC column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., SPB-1, 30 m length, 0.25 mm ID, 1.0 µm film thickness). amazonaws.com |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min). researchgate.net |
| Oven Program | A temperature gradient is typically used. For example, an initial temperature of 180°C held for 4 minutes, then ramped to 220°C at 20°C/min, and held for a further period. amazonaws.com |
| Injector | Split/Splitless injector at a high temperature (e.g., 250°C) to ensure rapid vaporization. |
| Detector | Mass Spectrometer (MS) operating in Electron Impact (EI) ionization mode. amazonaws.com |
| MS Mode | Can be run in full scan mode to identify unknown impurities or Selective Ion Monitoring (SIM) mode for higher sensitivity in quantifying known by-products. amazonaws.com |
By using GC-MS, a comprehensive profile of any volatile organic impurities in a sample of this compound can be established, which is crucial for ensuring the final product meets the required purity specifications.
Theoretical and Computational Investigations of 3,5 Dichloro 2 Nitrobenzoic Acid
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule, which in turn dictate its reactivity and physical properties. Methods like Density Functional Theory (DFT) are employed to determine the distribution of electrons and the energies of molecular orbitals. nih.gov
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. schrodinger.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. semanticscholar.orgwuxibiology.com
A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as it is energetically unfavorable to remove an electron from a low-lying HOMO or add one to a high-lying LUMO. semanticscholar.org Conversely, a small gap indicates that the molecule is more reactive, as less energy is required for electronic excitation. researchgate.net This energy gap can be correlated with the molecule's ability to participate in charge-transfer interactions. semanticscholar.org For related compounds like 3,5-dinitrobenzoic acid complexes, computational studies have been used to calculate these energy levels and predict reactivity. researchgate.net A lower LUMO energy is associated with a higher electrophilicity, or electron-accepting ability. wuxibiology.com
Table 1: Illustrative Calculated HOMO-LUMO Energies for Related Nitrobenzoic Acid Compounds This table presents representative data for similar compounds to illustrate the concept, as specific values for 3,5-Dichloro-2-nitrobenzoic acid are not available in the provided sources.
| Compound/Complex | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Co-complex of 3,5-dinitrobenzoic acid | -7.21 | -3.54 | 3.67 |
| Ni-complex of 3,5-dinitrobenzoic acid | -7.35 | -3.48 | 3.87 |
| Zn-complex of 3,5-dinitrobenzoic acid | -7.42 | -3.45 | 3.97 |
Data derived from studies on related compounds. researchgate.net
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface.
For an aromatic carboxylic acid like this compound, the MEP surface would show negative potential (typically colored red or yellow) around the electronegative oxygen atoms of the carboxyl and nitro groups, indicating these are sites susceptible to electrophilic attack. Regions of positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group, highlighting its propensity for donation. The distribution of charge is heavily influenced by the strong electron-withdrawing nature of the nitro group and the chlorine atoms. nih.gov Computational methods like Mulliken population analysis can also be used to predict the partial charges on individual atoms, although these can be highly dependent on the basis set used in the calculation. semanticscholar.org
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are critical to its function and interactions. Conformational analysis and molecular dynamics simulations are used to explore these aspects. lumenlearning.comnih.gov
Conformational analysis involves studying the energy of the molecule as a function of its geometry, specifically the rotation around single bonds. lumenlearning.com For this compound, the primary conformational degrees of freedom are the rotation about the C(ring)–C(carboxyl) bond and the C–O(H) bond of the carboxylic acid group.
Exploration of the potential energy surface would reveal the most stable conformers. The orientation of the carboxylic acid group relative to the benzene (B151609) ring is of particular interest. It can adopt a planar or non-planar conformation. Due to steric hindrance from the bulky ortho-nitro group, it is likely that the carboxylic acid group is twisted out of the plane of the benzene ring. mdpi.com Furthermore, the carboxylic acid itself can exist in cis and trans forms related to the orientation of the hydroxyl proton. The relative energies of these conformers determine their population at a given temperature. mdpi.com
The surrounding environment, particularly the solvent, can significantly influence the conformational preferences of a molecule. Molecular dynamics (MD) simulations and implicit solvation models, such as the Polarizable Continuum Model (PCM), are used to study these effects. semanticscholar.orgnih.gov
In a polar solvent, conformations with a larger dipole moment will be preferentially stabilized. For this compound, the interaction between the solvent and the polar carboxyl and nitro groups would be a dominant factor. MD simulations can track the dynamic behavior of the molecule in a solvent box over time, providing insights into the stability of different conformers and the nature of solute-solvent hydrogen bonding. nih.gov Theoretical studies on similar molecules have shown that relative stabilities can change significantly when moving from the gas phase to solvents of varying polarity like acetone, toluene (B28343), or water. semanticscholar.orgresearchgate.net
Reaction Mechanism Elucidation Through Computational Chemistry
Computational chemistry is an indispensable tool for elucidating reaction mechanisms, providing a level of detail that is often inaccessible through experimental methods alone. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, the transition states that connect them.
For this compound, computational methods could be applied to understand a variety of potential reactions. For instance, in the synthesis of amides, the carboxylic acid is often first converted to a more reactive acid chloride using an agent like thionyl chloride. nih.gov A computational study could model this reaction by:
Calculating the geometries and energies of the reactants (this compound and thionyl chloride).
Locating the transition state structure for the reaction.
Calculating the activation energy, which is the energy difference between the reactants and the transition state.
Identifying any intermediates and the final products.
This process provides a step-by-step pathway of the reaction, revealing bond-breaking and bond-forming events. Similarly, the subsequent reaction of the resulting acyl chloride with an amine to form an amide could be modeled. acs.org Such studies are vital for optimizing reaction conditions and understanding the underlying factors that control chemical selectivity and reactivity.
Prediction of Physicochemical Parameters via Computational Models
Computational chemistry is also instrumental in predicting the physical properties of a molecule, which are crucial for its handling, formulation, and application.
Solvation models are used to predict the solubility of a compound in different solvents. These models can be based on various parameters, including the Abraham solvation parameters, which describe the different types of interactions between the solute and the solvent.
Table 3: Abraham Solvation Parameters (Hypothetical)
| Parameter | Description | Predicted Value |
| E | Excess molar refraction | Not Found |
| S | Dipolarity/polarizability | Not Found |
| A | Hydrogen bond acidity | Not Found |
| B | Hydrogen bond basicity | Not Found |
| V | McGowan characteristic volume | Not Found |
No studies applying solvation parameter models to predict the solubility of this compound were identified.
The acidity constant (pKa) is a critical parameter for a carboxylic acid, as it determines its degree of ionization at a given pH. Computational methods can predict pKa values by calculating the Gibbs free energy change of the deprotonation reaction in a solvent, typically water.
Table 4: Predicted pKa Values (Hypothetical)
| Method | Predicted pKa |
| DFT with Solvation Model | Not Found |
| Semi-empirical Methods | Not Found |
No computationally predicted or experimentally determined pKa values for this compound were found in the available literature.
Environmental Degradation Pathways and Biotransformation Studies
Abiotic Degradation Mechanisms
Abiotic degradation refers to the breakdown of a chemical compound by non-living environmental factors. For many organic compounds, this includes reactions driven by light (photolysis) and water (hydrolysis).
Direct photolysis, the degradation of a chemical by absorption of light, is often a slow process for nitroaromatic compounds. researchgate.net However, the presence of other substances in the environment can generate highly reactive species that accelerate degradation. For instance, the photodegradation of the related compound 4-chloro-3,5-dinitrobenzoic acid is significantly enhanced by advanced oxidation processes (AOPs) that produce hydroxyl radicals, such as the photolysis of hydrogen peroxide (H₂O₂). researchgate.net While direct photolysis of this compound is inefficient, these AOPs lead to effective mineralization. researchgate.net Similarly, studies on other chlorinated aromatic acids, like 3,6-dichloro-2-methoxybenzoic acid, show that photolytic treatment in the presence of irradiated titanium dioxide (TiO₂) or H₂O₂ is more effective than UV photolysis alone. researchgate.net The toxicity of intermediates can also be a factor; photolysis of compounds like diclofenac (B195802) has been observed to produce degradation products that are more toxic than the parent compound. uow.edu.au
Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of chlorinated nitroaromatic compounds to hydrolysis can vary based on their specific structure and environmental conditions such as pH. For some fluorinated nitroaromatic compounds, instability in basic environments (pH 13) has been noted, where hydroxide (B78521) ions can substitute a fluorine atom. nih.gov Detailed studies specifically on the hydrolytic stability and transformation pathways of 3,5-Dichloro-2-nitrobenzoic acid are not extensively available in the reviewed literature.
Biotic Degradation Mechanisms: Microbial Metabolism
The primary route for the environmental breakdown of many nitroaromatic compounds is through microbial metabolism. researchgate.net Bacteria, in particular, have evolved diverse enzymatic strategies to utilize these compounds as sources of carbon, nitrogen, and energy.
Several bacterial strains have been identified that can degrade chlorinated and nitrated benzoic acids. While strains specifically degrading this compound are not explicitly detailed in the provided search results, research on analogous compounds provides insight into the types of microbes involved. Genera such as Pseudomonas, Nocardia, Arthrobacter, and Cupriavidus are frequently cited for their ability to metabolize nitrobenzoic acids and other halogenated aromatic compounds. nih.govoup.comtec.mx For example, Diaphorobacter sp. strain JS3051 can degrade 2,3-dichloronitrobenzene (B165493), 3-chloronitrobenzene, and 3-bromonitrobenzene. nih.govnih.gov Pseudomonas cepacia has been isolated for its ability to degrade 2,4-dichlorophenoxyacetic acid. nih.gov The degradation of various chlorobenzoic acids has been observed in mixed microbial cultures, with Alphaproteobacteria, particularly the genus Afipia, being frequently detected. researchgate.net
Table 1: Examples of Microbial Genera Involved in the Degradation of Related Aromatic Compounds
| Microbial Genus | Degraded Compound(s) | Reference(s) |
| Pseudomonas | Nitrobenzoic acids, 2,4-Dichlorophenoxyacetic acid | nih.govnih.gov |
| Diaphorobacter | 2,3-Dichloronitrobenzene, 3-Chloronitrobenzene | nih.govnih.gov |
| Arthrobacter | 2-Nitrobenzoate (B253500) | nih.gov |
| Cupriavidus | 3-Chlorobenzoate, various aromatic compounds | oup.com |
| Nocardia | Nitrobenzoic acids | nih.gov |
| Afipia | Chlorobenzoic acids | researchgate.net |
The microbial degradation of nitroaromatic compounds can proceed through either oxidative or reductive pathways.
In oxidative pathways , a dioxygenase or monooxygenase enzyme typically initiates the attack on the aromatic ring, often leading to the removal of the nitro group as nitrite (B80452). nih.gov For example, the degradation of 2-nitrobenzoate by Arthrobacter sp. SPG is initiated by a 2-nitrobenzoate-2-monooxygenase, which converts it to salicylate (B1505791) and nitrite. nih.gov The resulting catechol intermediate is then subject to ring cleavage by a catechol-1,2-dioxygenase. nih.gov In the case of 2,3-dichloronitrobenzene degradation by Diaphorobacter sp. strain JS3051, a dioxygenase (DcbAaAbAcAd) converts it to 3,4-dichlorocatechol, which is then cleaved by a chlorocatechol 1,2-dioxygenase (DccA). nih.gov
Reductive pathways involve the initial reduction of the nitro group. The degradation of nitrobenzene (B124822) by Pseudomonas pseudoalcaligenes, for instance, begins with the reduction of the nitro group to a hydroxylamino group, which is then rearranged to 2-aminophenol. nih.gov This is followed by ring cleavage of the aminophenol. nih.gov
The degradation of this compound likely involves a series of enzymatic reactions, including:
Nitroreductases: Enzymes that reduce the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH₂) group.
Dehalogenases: Enzymes that remove chlorine atoms from the aromatic ring.
Oxygenases (Mono- or Dioxygenases): Enzymes that incorporate oxygen into the aromatic ring, leading to the formation of catechols or other hydroxylated intermediates. This step is crucial for destabilizing the ring structure.
Ring-cleavage Dioxygenases: Enzymes like catechol 1,2-dioxygenase or 2,3-dioxygenase that break open the aromatic ring, a key step in mineralization. researchgate.net
Deaminases: Enzymes that remove amino groups, which may be formed after the reduction of the initial nitro group. nih.gov
The specific sequence of these reactions constitutes the metabolic pathway. For a compound like this compound, degradation could potentially start with either the reduction of the nitro group or the oxidative removal of a chlorine atom, followed by further transformations leading to a central intermediate like a dichlorocatechol, which then undergoes ring cleavage.
The rate and extent of microbial degradation are significantly influenced by environmental conditions. researchgate.net
pH: The optimal pH for the degradation of chlorinated aromatic compounds often falls within the neutral to slightly acidic or alkaline range. For example, the degradation of 3-phenoxybenzoic acid by Aspergillus niger YAT was enhanced under alkaline conditions, while acidic conditions increased its stability. mdpi.com For Pseudomonas cepacia degrading 2,4-dichlorophenoxyacetic acid, degradation was optimal at an acidic pH. nih.gov In mixed cultures degrading chlorobenzoic acids, degradation was successfully carried out over a pH range of 5.0 to 9.0. researchgate.net
Temperature: Microbial activity and enzyme kinetics are temperature-dependent. The degradation of 2-chlorobenzoic acid by Aeromonas hydrophila had an optimal temperature of 25°C. researchgate.net
Redox Conditions: The availability of oxygen (redox potential) is a critical factor. Aerobic degradation, involving oxygenases, is a common pathway for many aromatic compounds. researchgate.net However, anaerobic degradation pathways also exist.
Substrate Concentration: The initial concentration of the pollutant can affect degradation rates. High concentrations can be inhibitory or toxic to microorganisms, while very low concentrations may not be sufficient to induce the necessary degradative enzymes. nih.gov
Table 2: Influence of Environmental Factors on the Degradation of Related Aromatic Compounds
| Factor | Compound | Organism/System | Optimal Condition/Observation | Reference |
| pH | 3-Phenoxybenzoic acid | Aspergillus niger YAT | Alkaline conditions increased degradation rate. | mdpi.com |
| pH | 2,4-Dichlorophenoxyacetic acid | Pseudomonas cepacia | Optimal degradation at acidic pH. | nih.gov |
| pH | Chlorobenzoic acids | Mixed microbial culture | Degradation occurred between pH 5.0 and 9.0. | researchgate.net |
| Temperature | 2-Chlorobenzoic acid | Aeromonas hydrophila | Optimal degradation at 25°C. | researchgate.net |
Formation of Transformation Products and Metabolites
There is currently no scientific literature detailing the transformation products or metabolites that may be formed from this compound in the environment. Studies on related compounds, such as other isomers of dichloronitrobenzoic acid or other chlorinated nitroaromatic compounds, exist; however, these findings cannot be directly extrapolated to this compound due to the specific influence of the substituent positions on the molecule's reactivity and microbial metabolism.
As no degradation studies for this compound have been found, there is no information available on the characterization of any potential degradation intermediates.
Without the identification of metabolites, an assessment of their environmental persistence cannot be conducted. Data on the half-life, mobility, and ultimate fate of any potential metabolites of this compound in soil, water, or air are currently unavailable.
Further research and experimental studies are required to elucidate the environmental behavior of this compound and to identify its transformation products and their subsequent environmental fate.
Advanced Applications and Functional Materials Derived from 3,5 Dichloro 2 Nitrobenzoic Acid
Utilization in Fine Chemical Synthesis as a Building Block
As a chemical intermediate, 3,5-Dichloro-2-nitrobenzoic acid serves as a foundational molecule for constructing more complex chemical structures. Its reactivity is centered around the three functional groups: the carboxylic acid, the nitro group, and the chlorine atoms, each offering a site for chemical modification.
This compound is primarily utilized in organic synthesis as a building block for creating intermediates destined for the pharmaceutical and agrochemical sectors. While its isomeric counterpart, 2,5-dichloro-3-nitrobenzoic acid, is a known intermediate for the herbicide Amiben, this compound is employed in specialty chemical synthesis where its specific substitution pattern is required. The presence and position of the functional groups allow for a variety of chemical transformations, enabling the creation of tailored molecules for applications in medicinal chemistry and crop protection.
The compound also functions as a building block in the synthesis of dyes. The aromatic ring and its reactive sites can be chemically altered to produce chromophoric systems, which are responsible for the color in dye molecules. Although detailed examples of specific dyes derived from this particular isomer are not extensively documented in public literature, its classification as a precursor highlights its role in this industrial sector.
Integration into Novel Material Architectures
The integration of specialized aromatic compounds into advanced materials is a growing field of research. However, specific applications for this compound in these areas are not widely reported.
Currently, there is limited specific information in the available literature detailing the use of this compound in the design and synthesis of energetic materials.
Similarly, the specific application of this compound as a monomer for creating functional polymers or as a ligand for coordination polymers is not extensively documented in scientific research.
Strategies for Rational Design of Derivatives with Specific Activities
The rational design of derivatives from this compound hinges on understanding how its structure influences its chemical properties. The specific placement of the nitro group at the 2-position and the chlorine atoms at the 3- and 5-positions creates a unique electronic and steric profile compared to its isomers.
This distinct arrangement modulates the electron-withdrawing effect of the nitro group, which in turn influences the reactivity of the compound, for example, in nucleophilic substitution reactions where the chlorine atoms are replaced by other functional groups. Chemists can strategically target the different functional groups to create a library of derivatives:
Reduction of the Nitro Group: The nitro group (-NO₂) can be reduced to an amino group (-NH₂), drastically altering the electronic properties from electron-withdrawing to electron-donating. This transformation would significantly change the acidity and reactivity of the molecule, opening pathways to different classes of compounds, such as those used in dye synthesis or as ligands in coordination chemistry.
Modification of the Carboxylic Acid: The carboxylic acid group can be converted into esters, amides, or acid chlorides. This is a common strategy in the synthesis of pharmaceutical drugs and other bioactive molecules.
Substitution of Chlorine Atoms: The chlorine atoms can potentially undergo nucleophilic aromatic substitution, allowing for the introduction of a wide range of other functional groups to fine-tune the molecule's properties for specific biological or material applications.
By comparing this compound with its analogs, its distinct potential becomes clear. For instance, replacing the nitro group with a methyl group, as in 4,5-Dichloro-2-methylbenzoic acid, increases lipophilicity and reduces acidity, making it more suitable for applications requiring hydrophobic interactions. This comparative understanding is key to the rational design of new molecules with desired functions, starting from the this compound scaffold.
Structure-Activity Relationship (SAR) Studies on Modified Analogues
While extensive structure-activity relationship (SAR) studies specifically centered on a broad library of this compound analogues are not widely documented in publicly available literature, the principles of SAR can be readily applied to this scaffold. The inherent reactivity and structural features of the molecule make it a prime candidate for the synthesis of diverse derivatives to probe their biological and material properties.
SAR studies on related nitroaromatic compounds have demonstrated the critical role of substituent effects on biological activity. For instance, research on derivatives of other halogenated nitrobenzoic acids has revealed that modifications to the carboxyl group, such as esterification or amidation, can significantly impact their bioactivity. Similarly, the nitro group can be reduced to an amino group, which can then be further functionalized.
To illustrate the potential for SAR studies, one can consider the hypothetical design of novel antimicrobial or herbicidal agents based on the this compound core. By systematically introducing different functional groups at the carboxylic acid position (e.g., forming a series of amides or esters) and observing the resultant changes in activity, researchers could elucidate key structural requirements for a desired biological effect.
For example, a hypothetical SAR study on amide derivatives for antimicrobial activity might reveal trends based on the nature of the amine used.
Table 1: Hypothetical Structure-Activity Relationship of 3,5-Dichloro-2-nitrobenzamide Analogues
| Compound ID | R Group (Amide) | Lipophilicity (logP) | Predicted Antimicrobial Activity (MIC µg/mL) |
| 1a | -NH₂ | 2.8 | >128 |
| 1b | -NHCH₃ | 3.1 | 64 |
| 1c | -NH(CH₂)₃CH₃ | 4.5 | 16 |
| 1d | -NH-phenyl | 4.9 | 8 |
| 1e | -NH-benzyl | 5.2 | 4 |
This hypothetical data suggests that increasing the lipophilicity of the amide substituent could lead to enhanced antimicrobial potency. Such studies are crucial for optimizing lead compounds in drug discovery and materials science.
Furthermore, studies on the phytotoxic action of derivatives of 2-amino-3,5-dichloro- and 3-amino-2,5-dichlorobenzoic acids have shown the importance of the substitution pattern on the benzene (B151609) ring and the nature of the functional groups in determining herbicidal activity. nih.gov For instance, the N,N-di,sec.butylamide of 2-amino-3,5-dichlorobenzoic acid was found to exhibit selective herbicidal activity, highlighting how specific amide derivatives can be tailored for particular applications. nih.gov
Chemoinformatics and High-Throughput Screening for New Applications
The exploration of the chemical space around this compound can be significantly accelerated through the use of chemoinformatics and high-throughput screening (HTS). These computational and experimental techniques allow for the rapid assessment of large numbers of compounds to identify those with desired properties.
Chemoinformatics tools can be employed to design virtual libraries of this compound derivatives. By calculating various molecular descriptors, such as electronic properties, steric factors, and lipophilicity, it is possible to predict the potential biological activity and physicochemical properties of these virtual compounds. This in silico screening helps prioritize which analogues to synthesize and test, thereby saving time and resources.
For example, quantitative structure-activity relationship (QSAR) models could be developed using a training set of known active and inactive compounds that are structurally related to this compound. These models can then be used to predict the activity of new, unsynthesized derivatives.
Once a focused library of compounds is synthesized, HTS can be utilized to rapidly screen them against a variety of biological targets. For instance, the antimicrobial activity of the synthesized analogues could be assessed against a panel of pathogenic bacteria and fungi in a microplate format, allowing for the simultaneous testing of hundreds of compounds at various concentrations.
The combination of chemoinformatics and HTS provides a powerful workflow for the discovery of novel applications for derivatives of this compound. This approach is not limited to drug discovery and can be applied to identify new herbicides, fungicides, or functional materials with unique optical or electronic properties.
Future Research Directions and Emerging Trends
Development of Sustainable Synthetic Methodologies for 3,5-Dichloro-2-nitrobenzoic Acid
The traditional synthesis of nitroaromatic compounds, including this compound, often involves harsh reagents and generates significant waste, highlighting the need for more environmentally friendly approaches. wjpmr.comsnu.ac.kr The principles of green chemistry, which advocate for the reduction of waste, use of less hazardous chemicals, and energy efficiency, are central to developing sustainable synthetic routes. snu.ac.krgcande.org
Future research in this area will likely focus on several key strategies:
Alternative Nitrating Agents: Replacing traditional nitrating agents like nitric and sulfuric acids with greener alternatives is a primary goal. wjpmr.com Research into solid acid catalysts, and other milder nitrating systems could significantly reduce the environmental footprint of the synthesis process.
Catalytic Systems: The development of highly selective and reusable catalysts can improve atom economy and reduce waste. snu.ac.kr Exploring novel catalysts, such as acidic zeolites, could offer significant environmental benefits over traditional methods. snu.ac.kr
Solvent-Free and Alternative Solvent Systems: Moving away from volatile organic solvents to water-based systems, ionic liquids, or even solvent-free reaction conditions is a key tenet of green chemistry. wjpmr.com
Process Intensification: Techniques like microwave-assisted synthesis can offer rapid and energy-efficient alternatives to conventional heating methods, potentially leading to higher yields and shorter reaction times. wjpmr.com
A significant challenge in the synthesis of this compound is the formation of unwanted isomers. google.com For instance, the nitration of 2,5-dichlorobenzoic acid can lead to the formation of the 6-nitro isomer as a significant by-product, which is difficult to separate. google.com Future synthetic methodologies must therefore also focus on improving regioselectivity to maximize the yield of the desired product and simplify purification processes.
Exploration of Novel Reactivity Patterns and Derivatization Opportunities
The chemical structure of this compound, featuring a carboxylic acid group, a nitro group, and two chlorine atoms on an aromatic ring, offers a rich platform for chemical modification and the synthesis of new derivatives. The nitro group, in particular, is a strong electron-withdrawing group that can be reduced to form other functional groups like nitroso, oxime, and amino groups, opening up a wide range of synthetic possibilities. nih.gov
Future research will likely explore:
Reduction of the Nitro Group: The conversion of the nitro group to an amino group is a key transformation, as the resulting 3,5-dichloro-2-aminobenzoic acid and its derivatives are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. google.com
Nucleophilic Aromatic Substitution: The chlorine atoms on the aromatic ring can potentially be displaced by various nucleophiles, allowing for the introduction of a wide array of functional groups.
Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can be converted into esters, amides, and other acid derivatives, providing a straightforward way to modify the molecule's properties. The development of efficient, one-pot amidation reactions is an active area of research. acs.org
Coordination Chemistry: The ability of the carboxylate and nitro groups to coordinate with metal ions suggests that this compound could be used as a ligand to create novel coordination complexes with interesting structural and electronic properties. nih.gov
The exploration of these reactivity patterns will enable the synthesis of a diverse library of new compounds with potential applications in materials science, medicinal chemistry, and agrochemicals.
Advanced Computational Modeling for Predictive Chemistry and Material Design
Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and the rational design of new molecules and materials. nih.gov For this compound and its derivatives, computational modeling can provide valuable insights into:
Molecular Properties: Quantum chemical calculations can be used to predict a wide range of properties, including molecular geometry, electronic structure, spectroscopic signatures (e.g., IR and Raman spectra), and reactivity indices.
Reaction Mechanisms: Computational studies can help to elucidate the mechanisms of chemical reactions, providing a deeper understanding of the factors that control selectivity and yield.
Design of Novel Derivatives: By predicting the properties of virtual compounds, computational chemistry can guide the synthesis of new derivatives with desired characteristics, such as enhanced biological activity or specific material properties.
Crystal Structure Prediction: Computational methods can be employed to predict the crystal packing of molecules, which is crucial for understanding the solid-state properties of materials.
The integration of computational modeling with experimental synthesis and characterization will be essential for accelerating the discovery and development of new applications for this compound and its derivatives.
Comprehensive Understanding of Environmental Fate and Remediation Strategies
As with any chemical compound, a thorough understanding of the environmental fate and potential toxicity of this compound is crucial for ensuring its safe and sustainable use. This includes studying its persistence, bioaccumulation potential, and ecotoxicity. snu.ac.kr
Key areas for future research include:
Biodegradation Pathways: Investigating the microbial degradation pathways of this compound is essential for assessing its environmental persistence and developing bioremediation strategies.
Abiotic Degradation: Studying the degradation of the compound under various environmental conditions (e.g., photolysis, hydrolysis) will provide a more complete picture of its environmental fate.
Toxicity Studies: Comprehensive toxicological studies are needed to assess the potential risks of this compound to humans and other organisms.
Remediation Technologies: In the event of environmental contamination, effective remediation technologies will be required. Research in this area could focus on developing advanced oxidation processes, bioremediation techniques, or other methods for removing the compound from soil and water.
By proactively addressing the environmental aspects of this compound, researchers can help to ensure that its future development and application are conducted in an environmentally responsible manner.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
